Boc-3-hydroxy-1-adamantyl-glycine
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Overview
Description
Boc-3-hydroxy-1-adamantyl-glycine is a compound that serves as an important intermediate in the synthesis of saxagliptin, a medication used to treat type 2 diabetes mellitus . This compound is characterized by its unique adamantyl structure, which contributes to its stability and reactivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-3-hydroxy-1-adamantyl-glycine can be synthesized from 1-adamantanecarboxylic acid through a series of chemical reactions. The process involves mild reactions with sulfuric acid and nitric acid, followed by treatment with VHA reagent (SOCl2/DMF) and sodium diethyl malonate . Subsequent steps include hydrolysis, decarboxylation, alkalization, and oxidation to yield 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. This intermediate undergoes oximation, reduction, and protection with (Boc)2O to form this compound .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to achieve higher yields and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Boc-3-hydroxy-1-adamantyl-glycine undergoes various chemical reactions, including:
Oxidation: The adamantyl structure can be oxidized to introduce hydroxyl groups.
Reduction: The oxime intermediate can be reduced to form the desired product.
Substitution: The compound can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, SOCl2/DMF, sodium diethyl malonate, and (Boc)2O . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Major Products Formed
The major product formed from these reactions is this compound, which serves as a key intermediate in the synthesis of saxagliptin .
Scientific Research Applications
Boc-3-hydroxy-1-adamantyl-glycine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: The compound’s stability and reactivity make it valuable in industrial chemical processes.
Mechanism of Action
The mechanism of action of Boc-3-hydroxy-1-adamantyl-glycine involves its role as an intermediate in the synthesis of saxagliptin. Saxagliptin is a dipeptidyl peptidase IV (DPP-IV) inhibitor, which works by increasing the levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels . The adamantyl structure of this compound contributes to the stability and efficacy of saxagliptin.
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-hydroxyadamantylglycine: Another intermediate used in the synthesis of saxagliptin.
3-hydroxyadamantylglycine: A related compound with similar chemical properties.
Uniqueness
Boc-3-hydroxy-1-adamantyl-glycine is unique due to its adamantyl structure, which provides enhanced stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of pharmaceuticals like saxagliptin .
Properties
Molecular Formula |
C17H27NO5 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(2R)-2-[(5S,7R)-3-hydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10-,11+,12-,16?,17?/m0/s1 |
InChI Key |
UKCKDSNFBFHSHC-KHNNNQPQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O |
Origin of Product |
United States |
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